
6-(Ethoxycarbonyl)quinoline 1-oxide
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Overview
Description
6-(Ethoxycarbonyl)quinoline 1-oxide is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
The quinoline scaffold, including derivatives like 6-(Ethoxycarbonyl)quinoline 1-oxide, has been extensively studied for its antimicrobial , anticancer , and neuroprotective properties.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial activities against various pathogens. For instance, a study highlighted the synthesis of several quinoline derivatives, which demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The compound's structure allows it to interact with microbial enzymes, disrupting their function .
Anticancer Properties
Quinoline derivatives have shown promise in cancer treatment. A specific study reported that certain quinolinequinone derivatives exhibited potent activity against human breast cancer cells, with IC50 values indicating effective inhibition of cell growth . The presence of the N-oxide functional group in compounds like this compound enhances their reactivity and biological activity, making them suitable candidates for further development in oncology.
Neuroprotective Effects
Recent investigations have suggested that quinoline derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Molecular docking studies have indicated that these compounds can act as inhibitors of key enzymes involved in neurodegeneration .
Agricultural Applications
Quinoline derivatives are also explored for their potential as anticoccidial agents in poultry farming. A study demonstrated that certain ethyl quinolinecarboxylates exhibited significant anticoccidial activity against Eimeria tenella, a parasite affecting chickens . This application is crucial for improving animal health and productivity in the agricultural sector.
Material Science
In material science, this compound has been utilized in the development of fluorescent dyes and sensors. The compound's ability to chelate metal ions allows it to function as a selective sensor for zinc ions, which is vital for various biochemical applications .
Table 1: Biological Activities of Quinoline Derivatives
Table 2: Synthesis Methods of Quinoline Derivatives
Chemical Reactions Analysis
Palladium-Catalyzed Coupling
6-(Ethoxycarbonyl)quinoline 1-oxide undergoes C2-selective arylation with aryl diazonium salts under palladium catalysis. Key conditions include:
-
Catalyst : Pd(OAc)₂ (10 mol%)
-
Oxidant : Ag₂CO₃
-
Solvent : Acetonitrile
-
Temperature : 40°C
Example reaction :
6-(Ethoxycarbonyl)quinoline 1-oxide+4-(trifluoromethyl)anilinePd(OAc)₂, Ag₂CO₃2-(4-trifluoromethylphenyl)quinoline N-oxide
Yield : 40% (isolated via precipitation) .
Entry | Substrate | Product Yield (%) | Conditions |
---|---|---|---|
1 | 4-CF₃C₆H₄NH₂ | 40 | 40°C, 21 h, CH₃CN |
2 | Electron-rich aryl diazonium | 52–76 | Optimized Pd catalysis |
Triazole Coupling
The N-oxide group facilitates nucleophilic attack by N-sulfonyl-1,2,3-triazoles, enabling C2-triazolylation. The reaction proceeds via:
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Nucleophilic attack forming intermediate A .
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Triazolyl anion generation (B ).
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C2 attack and rearomatization to yield 2-triazolylquinoline derivatives.
Mechanistic pathway :
Quinoline N-oxide+N-sulfonyl triazole→2-triazolylquinoline+sulfonyl oxide byproduct
Key conditions :
-
Solvent : 1,2-Dichloroethane
-
Catalyst : [IrCp*Cl₂]₂ (0.02 mmol)
Intramolecular Addition to Nitro Groups
Under basic conditions, ethyl 4-(2-nitrophenyl)butenoates derived from this compound undergo cyclization via enolate intermediates:
Enolate intermediateKOtBu2-(ethoxycarbonyl)quinoline 1-oxide
Optimized parameters :
Ester Hydrolysis
The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
6-(Ethoxycarbonyl)quinoline 1-oxideH₃O⁺ or OH⁻6-carboxyquinoline 1-oxide
Applications : Used to synthesize zinquin ethyl ester, a zinc-detecting dye .
Multi-Component Reactions (MCRs)
In DMSO/K₂S₂O₈ systems, this compound participates in oxidative annulation with anilines and aryl ketones to form polyfunctionalized quinolines.
Key steps :
-
DMSO acts as a methine source.
-
Formation of iminium intermediate A .
Representative yields :
Ascorbic Acid-Mediated Reactions
In the presence of ascorbic acid, this compound facilitates radical arylation via aryl diazonium salts:
Aryl radical+quinoline N-oxide→C2-arylated product
Critical factors :
N-Oxide Reduction
Selective reduction of the N-oxide group is achieved using Pd/C under hydrogen:
Quinoline N-oxideH₂, Pd/Cquinoline+H₂O
Conditions :
Solvent and Temperature Effects
Reaction efficiency strongly depends on solvent polarity and temperature:
Solvent | Dielectric Constant | Optimal Temp (°C) | Yield (%) |
---|---|---|---|
1,2-Dichloroethane | 10.4 | 50 | 85 |
Acetonitrile | 37.5 | 40 | 40–76 |
Toluene | 2.4 | 90 | 24 |
Properties
CAS No. |
110443-51-1 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 1-oxidoquinolin-1-ium-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(14)10-5-6-11-9(8-10)4-3-7-13(11)15/h3-8H,2H2,1H3 |
InChI Key |
ZWJSAXUONDRCOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)[N+](=CC=C2)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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